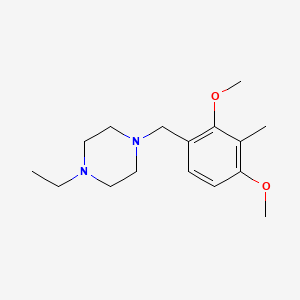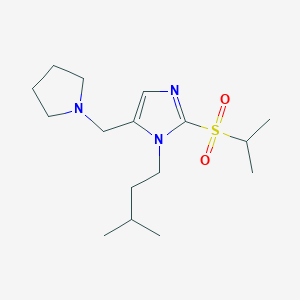
1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1980s and has since been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine 12909 selectively inhibits the reuptake of dopamine by binding to the dopamine transporter (DAT) protein. This leads to an increase in the extracellular concentration of dopamine in the brain, which can have a variety of effects on behavior and cognition. The exact mechanism by which this compound 12909 produces its therapeutic effects is not fully understood, but it is thought to involve modulation of dopamine signaling in specific brain regions.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These include increased dopamine release and decreased dopamine reuptake, as well as alterations in other neurotransmitter systems such as serotonin and norepinephrine. This compound 12909 has also been shown to have neuroprotective effects in animal models of Parkinson's disease, possibly due to its ability to enhance dopamine signaling.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine 12909 has several advantages for use in lab experiments, including its high selectivity for the dopamine transporter and its ability to produce consistent and reproducible effects on dopamine signaling. However, there are also limitations to its use, including its potential for abuse and its toxicity at high doses.
Orientations Futures
There are many potential future directions for research on 1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine 12909. One area of interest is its potential use in combination with other drugs or therapies for the treatment of addiction and other disorders. Another area of interest is the development of new analogs or derivatives of this compound 12909 with improved pharmacological properties. Finally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of this compound 12909 and to identify potential side effects or safety concerns associated with its use.
Méthodes De Synthèse
1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine 12909 can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with ethylamine to form 1-(2,4-dimethoxy-3-methylbenzyl)ethylamine. This intermediate is then reacted with piperazine to form this compound 12909.
Applications De Recherche Scientifique
1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine 12909 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a key role in reward and motivation, in the brain. This mechanism of action makes it a promising candidate for the treatment of addiction and other disorders that involve dysregulation of the dopamine system.
Propriétés
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-5-17-8-10-18(11-9-17)12-14-6-7-15(19-3)13(2)16(14)20-4/h6-7H,5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEVZNVFAKVOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5017130.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)
![3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride](/img/structure/B5017140.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B5017146.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5017160.png)

![3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5017170.png)
![4-[4-[4-(benzyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5017173.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B5017178.png)
![7-amino-5-(3,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5017188.png)
![N-benzyl-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017192.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017196.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5017218.png)
![1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5017225.png)